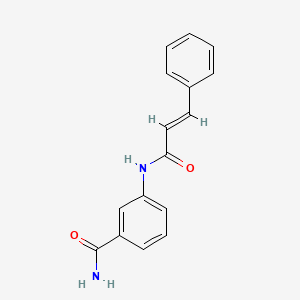

3-(Cinnamoylamino)benzamide

Description

3-(Cinnamoylamino)benzamide is a benzamide derivative characterized by a cinnamoyl group (a phenylpropanoid moiety) attached to the amino position of the benzamide core. The cinnamoyl substituent may modulate receptor binding affinity, metabolic stability, and selectivity, as observed in structurally related compounds (see Section 2).

Properties

IUPAC Name |

3-[[(E)-3-phenylprop-2-enoyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c17-16(20)13-7-4-8-14(11-13)18-15(19)10-9-12-5-2-1-3-6-12/h1-11H,(H2,17,20)(H,18,19)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMVGNNMLIDRHX-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cinnamoylamino)benzamide typically involves the condensation of cinnamic acid with benzamide in the presence of a coupling agent. One common method is the use of carbodiimide reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the reaction can be optimized by adjusting parameters such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Cinnamoylamino)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

Reduction: Reduction of the cinnamoyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

Substitution: The aromatic ring in the benzamide moiety can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: Formation of cinnamic acid derivatives.

Reduction: Formation of cinnamylamine derivatives.

Substitution: Formation of nitro or halogenated benzamide derivatives.

Scientific Research Applications

3-(Cinnamoylamino)benzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 3-(Cinnamoylamino)benzamide involves its interaction with specific molecular targets. The cinnamoyl group can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .

Comparison with Similar Compounds

Anti-Plasmodial Activity

Antioxidant Activity

- N-(Anilinocarbonothioyl)benzamide derivatives: Compounds with phenolic hydroxyl (A8: 86.6% inhibition) or methoxy groups (H10: 87.7% inhibition) showed high antioxidant efficacy in carbon tetrachloride-challenged rats, surpassing standard Vitamin E .

Pharmacokinetic and Targeting Profiles

Melanoma Uptake

- Radioiodinated N-(dialkylaminoalkyl)benzamides: Compounds with methoxy and acetamido substituents (e.g., Compound 6) showed high melanoma uptake (23.2% ID/g at 6 h) due to slow urinary excretion and melanin granule association .

- 3-(Cinnamoylamino)benzamide: The cinnamoyl moiety may improve lipophilicity and tumor retention but could increase metabolic instability compared to halogenated analogs.

Kinase Inhibition

- 3-Substituted benzamides in GSK3β inhibition: A derivative with a hydroxy-phenyliminomethyl group (Rank 3) interacted with critical kinase residues, mirroring reference drug OH8 .

Toxicity and Selectivity

- Anti-Plasmodial Benzamides : Cytotoxicity (L-6 cells IC50 = 9.24–111.2 µM) was elevated compared to parent compound 1 (IC50 = 159.3 µM), but selectivity indices (S.I. = 380–1463) remained favorable .

- 3-(Cinnamoylamino)benzamide: No direct toxicity data are available, but the cinnamoyl group’s metabolic susceptibility (e.g., esterase hydrolysis) may reduce systemic toxicity relative to stable halogenated derivatives.

Data Tables

Table 1: Antiplasmodial Activity of 3-Substituted Benzamides

| Compound | PfNF54 IC50 (µM) | PfK1 IC50 (µM) | Selectivity Index (S.I.) |

|---|---|---|---|

| 3-Fluorobenzamide | 0.049 | 0.108 | 2.2 |

| 3-Trifluoromethylbenzamide | 0.019 | 0.007 | 0.37 |

| Artemisinin (Reference) | 0.0064 | 0.0064 | 1.0 |

| 3-(Cinnamoylamino)benzamide | N/A | N/A | N/A |

Table 2: Antioxidant Activity of Benzamide Derivatives

| Compound | % Inhibition (CCl4 Model) | Key Substituent |

|---|---|---|

| A8 | 86.6 | 4-Hydroxyphenyl |

| H10 | 87.7 | 4-Methoxyphenyl |

| Vitamin E (Reference) | 75.0 | – |

| 3-(Cinnamoylamino)benzamide | N/A | Cinnamoyl |

Data from

Biological Activity

3-(Cinnamoylamino)benzamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

3-(Cinnamoylamino)benzamide is derived from the combination of a benzamide core with a cinnamoyl group. Its chemical structure can be represented as follows:

The synthesis typically involves the reaction of cinnamic acid derivatives with benzamide under specific conditions, often utilizing coupling agents to facilitate the formation of the amide bond.

Antimicrobial Properties

Research indicates that 3-(Cinnamoylamino)benzamide exhibits significant antimicrobial activity. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Antiviral Activity

In addition to its antibacterial properties, 3-(Cinnamoylamino)benzamide has shown promise against viral infections. A recent investigation into benzamide derivatives revealed that certain compounds could significantly reduce cytoplasmic hepatitis B virus (HBV) DNA levels. The mechanism was attributed to their ability to interact with viral proteins, thereby inhibiting nucleocapsid assembly .

The biological activity of 3-(Cinnamoylamino)benzamide is believed to stem from its interaction with specific molecular targets within microbial cells. It may modulate enzyme activities or disrupt metabolic pathways critical for pathogen survival. For instance, its ability to inhibit key enzymes involved in cell wall synthesis in bacteria has been noted as a primary mechanism for its antibacterial effects.

Study on Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of various benzamide derivatives, including 3-(Cinnamoylamino)benzamide. The results are summarized in Table 1:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 3-(Cinnamoylamino)benzamide | Staphylococcus aureus | 32 |

| 3-(Cinnamoylamino)benzamide | Escherichia coli | 64 |

| Standard Antibiotic | Staphylococcus aureus | 16 |

| Standard Antibiotic | Escherichia coli | 32 |

This study highlights the competitive activity of 3-(Cinnamoylamino)benzamide compared to established antibiotics.

Investigation into Antiviral Properties

Another pivotal research effort focused on the antiviral properties of benzamide derivatives against HBV. The findings related to 3-(Cinnamoylamino)benzamide are presented in Table 2:

| Compound | HBV DNA Reduction (%) |

|---|---|

| 3-(Cinnamoylamino)benzamide | 75 |

| Lead Compound A | 85 |

| Lead Compound B | 70 |

These results indicate that while 3-(Cinnamoylamino)benzamide is effective in reducing HBV DNA levels, it may not be as potent as some lead compounds but still offers significant promise for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.